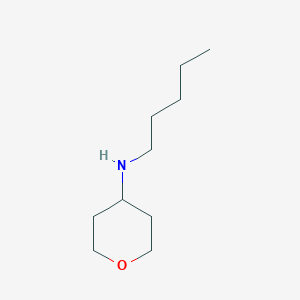

N-pentyloxan-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H21NO |

|---|---|

Molecular Weight |

171.28 g/mol |

IUPAC Name |

N-pentyloxan-4-amine |

InChI |

InChI=1S/C10H21NO/c1-2-3-4-7-11-10-5-8-12-9-6-10/h10-11H,2-9H2,1H3 |

InChI Key |

SWAYHECKXIBIRD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNC1CCOCC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Pentyloxan 4 Amine

Alkylation Strategies for N-pentyloxan-4-amine Synthesis

Alkylation of amines is a fundamental method for the formation of carbon-nitrogen bonds. However, achieving selective mono-alkylation to produce secondary amines like this compound presents significant challenges.

Direct Alkylation of Ammonia (B1221849) and its Challenges in Achieving this compound Selectivity

Direct alkylation of ammonia with a suitable pentyl derivative of an oxane precursor, such as 4-halo-oxane, is a theoretically straightforward approach to this compound. This SN2 reaction involves the nucleophilic attack of ammonia on the electrophilic carbon of the alkyl halide. msu.edulibretexts.org

However, this method is fraught with challenges that severely limit its practical application for selective synthesis. msu.edumasterorganicchemistry.compharmacy180.com The primary issue is over-alkylation. msu.edumasterorganicchemistry.comnottingham.ac.uk The initially formed primary amine is often more nucleophilic than ammonia itself, leading to further reaction with the alkyl halide to produce tertiary amines and even quaternary ammonium (B1175870) salts. msu.edumasterorganicchemistry.comdspmuranchi.ac.in This results in a complex mixture of products that are difficult to separate, leading to low yields of the desired secondary amine. msu.edupharmacy180.com

Another challenge is that the reaction produces a hydrohalic acid byproduct, which protonates the basic amine species in the reaction mixture, forming ammonium salts. msu.edu This effectively removes the nucleophile from the reaction, requiring the use of excess ammonia or an additional base to neutralize the acid. msu.edumsu.edu Even with a large excess of ammonia, over-alkylation remains a significant problem. msu.edumasterorganicchemistry.com

Key Challenges in Direct Alkylation:

| Challenge | Description |

| Over-alkylation | The product amine is more nucleophilic than the starting amine, leading to multiple alkylations and a mixture of primary, secondary, tertiary, and quaternary amines. msu.edumasterorganicchemistry.comdspmuranchi.ac.in |

| Low Selectivity | It is difficult to control the reaction to favor the formation of the desired secondary amine, this compound. nih.govacs.org |

| Byproduct Formation | The reaction generates hydrohalic acid, which neutralizes the amine nucleophile, necessitating excess reagents or a separate base. msu.edu |

| Purification Difficulties | The resulting mixture of products requires complex and often inefficient purification steps. msu.edupharmacy180.com |

Controlled Alkylation Approaches, including Gabriel Synthesis, for this compound

To overcome the limitations of direct alkylation, controlled or "self-limiting" alkylation strategies have been developed. nih.govacs.orgacs.org One of the most classic and effective methods for synthesizing primary amines, which can then be further functionalized, is the Gabriel synthesis. wikipedia.orgmasterorganicchemistry.comlibretexts.org

In the context of preparing this compound, a modified Gabriel synthesis could be envisioned. The standard Gabriel synthesis involves the N-alkylation of potassium phthalimide (B116566) with a primary alkyl halide. wikipedia.orglibretexts.org The phthalimide acts as a surrogate for the -NH2 group, preventing over-alkylation because the resulting N-alkylphthalimide is no longer nucleophilic due to the electron-withdrawing effect of the two adjacent carbonyl groups. dspmuranchi.ac.inmasterorganicchemistry.com The primary amine is then liberated by hydrazinolysis (the Ing-Manske procedure) or acidic hydrolysis. wikipedia.orglibretexts.orgnrochemistry.com

To synthesize this compound, one would first need to prepare oxan-4-amine. This primary amine could then be selectively alkylated with a pentyl halide. However, this subsequent step still faces the challenge of over-alkylation.

A more direct, albeit non-traditional, application of the Gabriel principle would involve reacting potassium phthalimide with a suitable electrophilic oxane precursor, followed by reaction with a pentyl nucleophile and subsequent deprotection. However, the standard Gabriel synthesis is primarily used for primary amines. wikipedia.org Alternative reagents to phthalimide have been developed that can allow for the synthesis of secondary amines. wikipedia.org

More modern approaches to controlled mono-alkylation include the use of specific catalysts and reagents that promote selectivity. For instance, cesium bases like cesium hydroxide (B78521) have been shown to promote selective N-mono-alkylation of primary amines. organic-chemistry.orggoogle.com Palladium-catalyzed N-alkylation reactions have also emerged as a powerful tool for the selective formation of secondary amines. rsc.org Another innovative approach involves the use of N-aminopyridinium salts as ammonia surrogates, which undergo self-limiting alkylation to yield secondary amines. nih.govacs.orgacs.org

Reductive Amination Pathways to this compound

Reductive amination is a highly versatile and widely used method for the synthesis of primary, secondary, and tertiary amines. organicchemistrytutor.commasterorganicchemistry.comfiveable.me It is often the preferred method over alkylation due to its superior control and avoidance of over-alkylation issues. masterorganicchemistry.comharvard.edu This process involves two key steps: the formation of an imine or enamine intermediate from a carbonyl compound and an amine, followed by the reduction of this intermediate to the final amine. libretexts.org

Mechanistic Insights and Reagent Selectivity in Reductive Amination for this compound

The synthesis of this compound via reductive amination would involve the reaction of oxan-4-one with pentylamine.

The mechanism begins with the nucleophilic attack of pentylamine on the carbonyl carbon of oxan-4-one. organicchemistrytutor.comlibretexts.org This is typically catalyzed by a small amount of acid. organicchemistrytutor.com The initial addition forms a carbinolamine intermediate, which then dehydrates to form an iminium ion. libretexts.org This iminium ion is the key intermediate that is subsequently reduced.

A variety of reducing agents can be employed for the reduction of the iminium ion. The choice of reagent is crucial for the success of the reaction, particularly its selectivity. Common reducing agents include:

Sodium cyanoborohydride (NaBH3CN) : This is a classic and highly effective reagent for reductive amination. masterorganicchemistry.comharvard.edulibretexts.org Its key advantage is its ability to selectively reduce the iminium ion in the presence of the starting ketone, allowing for a one-pot reaction where the ketone, amine, and reducing agent are all present simultaneously. masterorganicchemistry.comharvard.edu

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) : This is another mild and selective reducing agent that has become increasingly popular as a less toxic alternative to NaBH3CN. masterorganicchemistry.comharvard.edu It is particularly effective for the reductive amination of a wide range of aldehydes and ketones. harvard.edu

Sodium borohydride (B1222165) (NaBH4) : While a powerful reducing agent, NaBH4 can also reduce the starting ketone. masterorganicchemistry.com Therefore, the reaction is typically performed in two steps: formation of the imine first, followed by the addition of NaBH4.

Catalytic Hydrogenation (H2/catalyst) : Hydrogen gas in the presence of a metal catalyst (e.g., Ni, Pd/C) can also be used to reduce the imine. fiveable.melibretexts.org This method is effective but can sometimes lead to the reduction of other functional groups if present. jove.com

Comparison of Common Reducing Agents for Reductive Amination:

| Reducing Agent | Selectivity | Procedure | Notes |

| NaBH3CN | High (reduces iminium ion, not ketone) | One-pot | Toxic cyanide byproducts harvard.edu |

| NaBH(OAc)3 | High (reduces iminium ion, not ketone) | One-pot | Less toxic, highly versatile masterorganicchemistry.comharvard.edu |

| NaBH4 | Lower (can reduce ketone) | Two-step | Readily available, cost-effective masterorganicchemistry.com |

| H2/Catalyst | Variable | One-pot or two-step | Can reduce other functional groups libretexts.orgjove.com |

Precursor Design for Enhanced Chemo- and Regioselectivity in this compound Formation

The success of the reductive amination approach relies heavily on the stability and reactivity of the precursors: oxan-4-one and pentylamine. Oxan-4-one is a symmetrical ketone, which simplifies the reaction as there is no issue of regioselectivity concerning the position of the amine group on the ring.

However, chemoselectivity can be a concern if other reducible functional groups are present in either precursor. For example, if a derivative of pentylamine or oxan-4-one contained an ester or a nitro group, the choice of reducing agent would be critical to avoid unwanted side reactions. A mild reagent like NaBH(OAc)3 would be preferable over a stronger, less selective agent like LiAlH4, which would reduce these other groups. fiveable.melibretexts.org

Recent advancements in catalysis have introduced highly selective systems for N-alkylation using alcohols as alkylating agents via a "borrowing hydrogen" or "hydrogen auto-transfer" methodology. nih.govrsc.org In this process, a catalyst (often based on cobalt, iridium, or zinc) temporarily oxidizes an alcohol to the corresponding aldehyde or ketone, which then undergoes reductive amination with an amine, with the hydrogen being returned in the reduction step. nih.govrsc.orgnih.govacs.org This approach could potentially be applied to synthesize this compound by reacting oxan-4-ol with pentylamine in the presence of a suitable catalyst.

Reduction of Nitrogen-Containing Functional Groups for this compound Formation

An alternative synthetic strategy involves the formation of a C-N bond in a different oxidation state, followed by reduction to the target amine. This can be an effective way to control the final structure and avoid issues like over-alkylation.

One such approach is the reduction of an oxime. jove.comaakash.ac.inorganic-chemistry.orgjove.com Oxan-4-one can be reacted with hydroxylamine (B1172632) to form oxan-4-one oxime. aakash.ac.in This oxime can then be reduced to the corresponding primary amine, oxan-4-amine. This primary amine could then be alkylated with a pentyl halide, although this reintroduces the problem of over-alkylation.

A more direct route would involve forming an N-pentyloxime derivative. However, the direct formation of an N-alkyl oxime ether and its subsequent reduction to a secondary amine is less common than the standard oxime reduction to a primary amine.

Another viable pathway is the reduction of an amide. pharmacy180.comaakash.ac.in One could first synthesize oxan-4-amine. This primary amine can then be acylated with pentanoyl chloride to form N-(oxan-4-yl)pentanamide. This amide can then be reduced to the desired secondary amine, this compound. The reduction of amides is typically accomplished with powerful reducing agents like lithium aluminum hydride (LiAlH4). pharmacy180.comfiveable.melibretexts.org This two-step acylation-reduction sequence is a robust and reliable method for controlling the alkylation of amines and avoiding the formation of over-alkylation products. msu.edu

Summary of Reductive Approaches:

| Precursor Functional Group | Reagents for Formation | Reagents for Reduction | Product before final step |

| Oxime | Oxan-4-one + Hydroxylamine aakash.ac.in | H2/Catalyst, LiAlH4, Na/Ethanol jove.comjove.com | Oxan-4-amine |

| Amide | Oxan-4-amine + Pentanoyl chloride | LiAlH4 pharmacy180.comlibretexts.org | N-(oxan-4-yl)pentanamide |

| Nitrile | 4-halomethyl-oxane + NaCN | LiAlH4, H2/Catalyst libretexts.orgaakash.ac.in | (Oxan-4-yl)methanamine |

Reduction of Nitrile Precursors to this compound

The reduction of nitriles represents a powerful and direct route to primary amines, extending the carbon chain by one atom in the process. libretexts.orgallrounder.ai For the synthesis of this compound, a suitable nitrile precursor would be 4-cyano-oxane, which upon reduction, would yield the target primary amine. Several reducing agents and catalytic systems are effective for this transformation.

Catalytic hydrogenation is an economical and widely used method for nitrile reduction. wikipedia.org This process typically involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst. doubtnut.comallrounder.ai Common catalysts include Raney nickel, platinum dioxide (PtO₂), and palladium on carbon (Pd/C). wikipedia.orgwikipedia.org The reaction conditions, such as temperature, pressure, and solvent, can be optimized to maximize the yield of the primary amine and minimize the formation of secondary and tertiary amine byproducts. wikipedia.org

Alternatively, chemical hydrides offer a stoichiometric approach to nitrile reduction. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting nitriles to primary amines under mild conditions. allrounder.aiwikipedia.orgwikipedia.org The reaction is typically carried out in an inert etheral solvent like diethyl ether or tetrahydrofuran (B95107) (THF). Other hydride reagents such as diborane (B8814927) (B₂H₆) and sodium borohydride (NaBH₄), often in the presence of a catalyst, can also be employed. wikipedia.orgthieme-connect.de A more recent development involves the use of samarium(II) iodide (SmI₂), which provides a single-electron transfer pathway for the reduction, offering an alternative to pyrophoric metal hydrides. acs.org

Table 1: Comparison of Reagents for Nitrile Reduction to Amines

| Reducing Agent/System | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Catalytic Hydrogenation (H₂/Catalyst) | H₂ gas, Raney Ni, PtO₂, or Pd/C, elevated T & P | Economical, high yield for primary amines with optimized conditions. wikipedia.org | Can lead to secondary/tertiary amine byproducts; may reduce other functional groups. libretexts.orgwikipedia.org |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, room temperature | Powerful reducing agent, generally good yields. allrounder.ai | Highly reactive with protic solvents, pyrophoric. acs.org |

| Diborane (B₂H₆) | THF | Can be selective for the nitrile group. wikipedia.org | Toxic and flammable gas. |

| Samarium(II) Iodide (SmI₂) | Activated with Lewis bases | Tolerates a wide range of functional groups, non-pyrophoric alternative. acs.org | Stoichiometric use of the reagent is required. |

Amide Reduction Approaches for the Synthesis of this compound

The reduction of an amide is another fundamental method for amine synthesis, preserving the carbon skeleton of the starting material. libretexts.orgechemi.com To synthesize this compound via this route, the corresponding precursor would be oxane-4-carboxamide or an N-substituted derivative. The carbonyl group (C=O) of the amide is reduced to a methylene (B1212753) group (-CH₂-). orgoreview.com

Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for the reduction of amides to amines. wikipedia.orgorgoreview.comyoutube.com It readily reduces primary, secondary, and tertiary amides to the corresponding amines. orgoreview.com The reaction is typically performed in aprotic solvents like THF. A significant advantage of this method is that it can be used to introduce an additional alkyl group on the nitrogen by starting with an appropriately N-substituted amide. youtube.com However, a limitation is its inability to produce amines with branched alkyl groups adjacent to the nitrogen. youtube.com

While LiAlH₄ is highly effective, other reagents have been developed to offer milder or more selective alternatives. These include lithium aminoborohydrides (LABs), which have reactivity comparable to LiAlH₄ but are more stable and less pyrophoric. orgoreview.com Another option is 9-Borabicyclo[3.3.1]nonane (9-BBN), which is a milder reducing agent. orgoreview.com Catalytic hydrogenation can also be employed, but it often requires harsh conditions, such as high pressures and temperatures. wikipedia.org

Table 2: Reagents for the Reduction of Amides to Amines

| Reagent | Typical Conditions | Substrate Scope | Key Features |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or ether | Primary, secondary, and tertiary amides. orgoreview.com | Highly efficient and widely used; converts C=O to CH₂. orgoreview.comyoutube.com |

| Lithium Aminoborohydride (LAB) | THF | Amides | Air and thermally stable, non-pyrophoric, comparable reactivity to LiAlH₄. orgoreview.com |

| 9-Borabicyclo[3.3.1]nonane (9-BBN) | THF | Amides | Mild reducing agent, stoichiometric amounts are sufficient. orgoreview.com |

| Catalytic Hydrogenation | High pressure and temperature, specific catalysts (e.g., copper chromite) | Amides | Requires harsh conditions, less common than hydride reduction. wikipedia.org |

Transformation of Nitro Compounds to this compound

The reduction of a nitro group is a fundamental transformation in organic synthesis, particularly for the preparation of arylamines, but it is also applicable to aliphatic compounds. libretexts.orgnih.gov For the synthesis of this compound, the starting material would be 4-nitrooxane.

A variety of methods are available for the reduction of aliphatic nitro compounds to the corresponding amines. wikipedia.org Catalytic hydrogenation is a clean and efficient method, utilizing catalysts such as platinum(IV) oxide (PtO₂) or Raney nickel. allrounder.aiwikipedia.org This method is often preferred for its high yields and the production of only water as a byproduct.

Alternatively, the reduction can be achieved using metals in acidic media, such as iron in acetic acid or tin(II) chloride in hydrochloric acid. libretexts.orgwikipedia.org The use of iron scrap with hydrochloric acid is a classic and cost-effective method where the in-situ generated iron chloride can be hydrolyzed to regenerate the acid, thus requiring only a catalytic amount. allrounder.ai More modern and milder methods include the use of samarium diiodide or metal-free systems like trichlorosilane (B8805176) in the presence of a tertiary amine. wikipedia.orgnih.gov Recently, electrochemical methods have been developed that allow for the hydrogenation of nitro compounds at room temperature and ambient pressure without the need for H₂ gas or toxic additives. acs.org

Table 3: Methods for the Reduction of Nitro Compounds to Amines

| Method | Reagents/Catalysts | Typical Conditions | Applicability |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, PtO₂, Raney Ni, Pd/C | Varies, can be at room temperature and pressure. doubtnut.comallrounder.aiwikipedia.org | Both aliphatic and aromatic nitro compounds. wikipedia.org |

| Metal in Acid | Fe/HCl, SnCl₂/HCl | Acidic aqueous solution. libretexts.orgwikipedia.org | Effective and often used for aromatic nitro compounds. |

| Samarium Diiodide | SmI₂ | Anhydrous solvents | Mild reagent for sensitive substrates. wikipedia.org |

| Trichlorosilane | HSiCl₃, tertiary amine | Continuous-flow or batch, room temperature. nih.gov | Metal-free, high yields, and short reaction times. nih.gov |

| Electrochemical Reduction | Pd foil/membrane, electric current | Ambient temperature and pressure. acs.org | Green chemistry approach, avoids H₂ gas and toxic additives. acs.org |

Specialized Synthetic Protocols for Amine Scaffolds Applicable to this compound (e.g., Ns-Strategies)

For the synthesis of more complex or substituted amines, specialized protocols that utilize protecting groups as activating groups have been developed. The nitrobenzenesulfonamide (Ns-amide) strategy is a highly versatile method for the synthesis of secondary and tertiary amines. researchgate.netusc.edutcichemicals.com

This strategy involves the initial reaction of a primary amine with a nitrobenzenesulfonyl chloride (e.g., 2-nitrobenzenesulfonyl chloride, Ns-Cl) to form a stable Ns-amide. tcichemicals.com The sulfonamide proton is acidic, allowing for easy deprotonation and subsequent alkylation under mild conditions. usc.edursc.org This alkylation can be performed using conventional methods with alkyl halides or under Mitsunobu conditions with alcohols. researchgate.net

A key advantage of the Ns-strategy is that the Ns-group can be readily removed under mild conditions using a soft nucleophile, such as a thiol in the presence of a base (e.g., thiophenol and potassium carbonate). tcichemicals.comrsc.org This deprotection step regenerates the amine, yielding the desired secondary amine product. This methodology allows for the controlled and stepwise introduction of different alkyl groups onto a primary amine. researchgate.netrsc.org In the context of this compound, this strategy would be more applicable to creating N-substituted derivatives rather than the primary amine itself. For instance, one could start with a primary amine, protect it as an Ns-amide, perform an alkylation with a pentyloxane-containing electrophile, and then deprotect to yield a more complex secondary amine.

Table 4: Key Steps in the Ns-Strategy for Amine Synthesis

| Step | Description | Reagents | Key Feature |

|---|---|---|---|

| 1. Protection | A primary amine is converted to an N-monosubstituted Ns-amide. | Primary amine, Ns-Cl, base. | The Ns-group protects the amine and activates it for the next step. researchgate.netusc.edu |

| 2. Alkylation | The Ns-amide is deprotonated and reacted with an electrophile (e.g., alkyl halide). | Base (e.g., K₂CO₃), alkyl halide or alcohol/Mitsunobu reagents. | Forms a di-substituted sulfonamide under mild conditions. researchgate.netrsc.org |

| 3. Deprotection | The Ns-group is cleaved to reveal the final secondary amine. | Thiol (e.g., PhSH), base (e.g., K₂CO₃). | Mild deprotection conditions that preserve other functional groups. researchgate.nettcichemicals.comrsc.org |

Elucidation of Reaction Mechanisms and Chemical Transformations of N Pentyloxan 4 Amine

Fundamental Reactivity Patterns of the Primary Amine Moiety in N-pentyloxan-4-amine

The chemical behavior of this compound is largely dictated by the primary amine group attached to the oxane ring. This functional group possesses a lone pair of electrons on the nitrogen atom, making it both nucleophilic and basic.

The lone pair of electrons on the nitrogen atom of this compound allows it to act as a nucleophile, meaning it can donate this electron pair to an electron-deficient center (an electrophile). solubilityofthings.commedify.co This is a fundamental characteristic of primary amines. solubilityofthings.comstudymind.co.uk The reactivity of the amine as a nucleophile is influenced by the electron density on the nitrogen atom. In this compound, the pentyl group is an alkyl group, which is generally considered to be electron-donating. physicsandmathstutor.com This electron-donating effect increases the electron density on the nitrogen atom, making the lone pair more available and enhancing its nucleophilicity compared to ammonia (B1221849). chemrevise.orgchemistrysteps.com

The nucleophilic nature of the primary amine in this compound allows it to participate in a variety of reactions, such as nucleophilic substitution and nucleophilic addition. solubilityofthings.comstudymind.co.uk For instance, it can react with haloalkanes in nucleophilic substitution reactions, where the amine displaces the halide to form a secondary amine. physicsandmathstutor.comchemrevise.org This reactivity is a general feature of primary amines. medify.co

In reactions with carbonyl compounds like aldehydes and ketones, the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon. solubilityofthings.com This initial nucleophilic attack is the first step in the formation of imines. chemistrysteps.com

The lone pair of electrons on the nitrogen atom also confers basic properties to this compound, allowing it to accept a proton (H+) from an acid. chemrevise.orgchemistrysteps.com The basicity of an amine is typically quantified by the pKa of its conjugate acid. chemistrysteps.com For simple aliphatic amines, the pKa values of their conjugate acids are generally in the range of 9.5 to 11.0. libretexts.org

The presence of the electron-donating pentyl group increases the electron density on the nitrogen atom, making it a stronger base than ammonia. physicsandmathstutor.comchemrevise.orgchemistrysteps.com In an aqueous solution, this compound will establish an equilibrium with water, accepting a proton to form the corresponding pentyloxan-4-ammonium ion and a hydroxide (B78521) ion, resulting in a basic solution. chemrevise.org

The general equilibrium for a primary amine (RNH₂) in water is as follows: RNH₂ + H₂O ⇌ RNH₃⁺ + OH⁻

The position of this equilibrium depends on the basicity of the amine. Stronger bases will have a higher concentration of hydroxide ions at equilibrium. The basicity of amines is a key factor in their reactions with acids, leading to the formation of ammonium (B1175870) salts. chemrevise.orgbyjus.com These salts are typically water-soluble. byjus.com

| Compound | pKa of Conjugate Acid (approximate) | Relative Basicity |

| Ammonia (NH₃) | 9.25 | Weaker |

| Cyclohexylamine | 11.2 | Stronger |

| Aniline | 4.6 | Much Weaker |

| This compound | ~10-11 (estimated) | Strong |

This table provides approximate pKa values for comparison. The pKa for this compound is an estimation based on similar aliphatic amines. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com

N-Dealkylation Mechanisms Relevant to this compound and Related Amine Structures

N-dealkylation is the process of removing an alkyl group from an amine. nih.gov This transformation is particularly relevant for secondary and tertiary amines and is a significant metabolic pathway for many xenobiotics. nih.govresearchgate.net While this compound is a primary amine, understanding N-dealkylation is relevant as it could potentially be converted into a secondary or tertiary amine through subsequent reactions, or if considering its potential metabolic fate.

Common methods for chemical N-dealkylation include the von Braun reaction, which utilizes cyanogen (B1215507) bromide, and reactions involving chloroformates. nih.govthieme-connect.de The von Braun reaction with a tertiary amine typically leads to a secondary amine and an alkyl bromide. thieme-connect.de Chloroformates react with tertiary amines to form a carbamate (B1207046) intermediate, which can then be hydrolyzed to yield the secondary amine. nih.gov

In a biological context, N-dealkylation is often carried out by cytochrome P450 enzymes. researchgate.net The mechanism generally involves the oxidation of the carbon atom adjacent to the nitrogen (the α-carbon), forming a carbinolamine intermediate. uomustansiriyah.edu.iq This intermediate is often unstable and can spontaneously break down to yield the dealkylated amine and a carbonyl compound (an aldehyde or ketone). uomustansiriyah.edu.iq

For a primary amine like this compound, the analogous process would be oxidative deamination, which also proceeds through a carbinolamine intermediate to ultimately remove the amino group and form a ketone. uomustansiriyah.edu.iq

Formation and Reactivity of Imine Intermediates Derived from this compound

Primary amines, such as this compound, react with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orgjove.com This reaction is typically reversible and acid-catalyzed. chemistrysteps.comjove.com

The mechanism of imine formation involves two main stages:

Nucleophilic Addition: The reaction begins with the nucleophilic attack of the primary amine's nitrogen on the electrophilic carbonyl carbon of the aldehyde or ketone. chemistrysteps.comyoutube.com This leads to the formation of a tetrahedral intermediate called a carbinolamine after a proton transfer. chemistrysteps.comlibretexts.org

Dehydration: The carbinolamine is then protonated on the oxygen atom, turning the hydroxyl group into a good leaving group (water). chemistrysteps.comlibretexts.org The lone pair on the nitrogen then helps to expel the water molecule, forming a C=N double bond and generating a protonated imine, known as an iminium ion. chemistrysteps.comlibretexts.org Deprotonation of the nitrogen by a base (like water or another amine molecule) yields the neutral imine and regenerates the acid catalyst. chemistrysteps.comyoutube.commasterorganicchemistry.com

Imines are important intermediates in various chemical transformations. They can be hydrolyzed back to the original amine and carbonyl compound by treatment with aqueous acid. masterorganicchemistry.com They can also be reduced to form secondary amines, a process that, when combined with the initial imine formation, is known as reductive amination. masterorganicchemistry.com

Other Significant Chemical Transformations Involving the Amine Group of this compound (e.g., Acylation, Sulfonylation)

The primary amine group of this compound can undergo several other important chemical transformations, including acylation and sulfonylation.

Acylation: Acylation is the process of introducing an acyl group (R-C=O) onto the amine. byjus.com Primary amines react with acylating agents like acid chlorides and acid anhydrides to form N-substituted amides. byjus.comlibretexts.org This is a nucleophilic addition-elimination reaction where the amine acts as the nucleophile. medify.cojove.com

The reaction with an acid chloride proceeds via a nucleophilic attack of the amine on the carbonyl carbon of the acid chloride, leading to a tetrahedral intermediate. solubilityofthings.com This intermediate then collapses, expelling a chloride ion as the leaving group to form the amide. jove.com A base, such as pyridine (B92270) or even a second equivalent of the amine, is often used to neutralize the HCl produced during the reaction. byjus.comlibretexts.org

R-NH₂ + R'-COCl → R-NH-CO-R' + HCl

Sulfonylation: Similarly, primary amines can react with sulfonyl chlorides (R'-SO₂Cl) to form sulfonamides. libretexts.org This reaction is analogous to acylation. libretexts.org The reaction is typically carried out in the presence of a base like pyridine or triethylamine (B128534) to neutralize the HCl formed. cbijournal.com

R-NH₂ + R'-SO₂Cl → R-NH-SO₂-R' + HCl

Sulfonylation is a useful reaction in organic synthesis and can be used to protect the amino group or to create compounds with specific biological activities. cbijournal.com The reactivity of amines in sulfonylation generally follows the order: primary amines > secondary amines. cbijournal.com

| Reaction Type | Reactant | Product |

| Acylation | Acid Chloride (R'-COCl) | N-substituted Amide |

| Acylation | Acid Anhydride (B1165640) ((R'-CO)₂O) | N-substituted Amide |

| Sulfonylation | Sulfonyl Chloride (R'-SO₂Cl) | Sulfonamide |

Advanced Spectroscopic and Chromatographic Characterization of N Pentyloxan 4 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment of N-pentyloxan-4-amine

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the de novo structural determination of organic molecules. For this compound, a combination of ¹H NMR, ¹³C NMR, and two-dimensional NMR experiments provides a complete assignment of all proton and carbon resonances, confirming the connectivity and stereochemistry of the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the pentoxy group and the oxane ring. The protons on the carbon adjacent to the ether oxygen (H-1') would appear as a triplet in the downfield region, typically around 3.5-4.0 ppm, due to deshielding by the oxygen atom. The protons on the oxane ring would exhibit complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. The proton on the carbon bearing the amine group (H-4) would likely appear as a multiplet.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift increments and computational models. Actual experimental values may vary based on solvent and other conditions.

| Atom Position | Spectrum Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted J-coupling (Hz) |

|---|---|---|---|---|

| H-2/6 (axial) | ¹H NMR | 3.45 | ddd | J = 11.5, 10.0, 4.5 |

| H-2/6 (equatorial) | ¹H NMR | 3.95 | ddd | J = 11.5, 4.0, 2.0 |

| H-3/5 (axial) | ¹H NMR | 1.40 | m | - |

| H-3/5 (equatorial) | ¹H NMR | 1.90 | m | - |

| H-4 | ¹H NMR | 2.80 | tt | J = 10.0, 4.0 |

| NH₂ | ¹H NMR | 1.60 | s (broad) | - |

| H-1' | ¹H NMR | 3.60 | t | J = 6.5 |

| H-2' | ¹H NMR | 1.65 | quint | J = 7.0 |

| H-3'/4' | ¹H NMR | 1.35 | m | - |

| H-5' | ¹H NMR | 0.90 | t | J = 7.0 |

| C-2/6 | ¹³C NMR | 68.5 | - | - |

| C-3/5 | ¹³C NMR | 34.0 | - | - |

| C-4 | ¹³C NMR | 50.0 | - | - |

| C-1' | ¹³C NMR | 71.0 | - | - |

| C-2' | ¹³C NMR | 29.5 | - | - |

| C-3' | ¹³C NMR | 28.0 | - | - |

| C-4' | ¹³C NMR | 22.5 | - | - |

| C-5' | ¹³C NMR | 14.0 | - | - |

Mass Spectrometry (MS) Techniques for Molecular Confirmation and Impurity Profiling of this compound

Mass spectrometry provides essential information regarding the molecular weight and elemental composition of a compound, and when coupled with chromatographic separation, it becomes a powerful tool for impurity identification.

GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound. uzh.ch However, primary amines can exhibit poor peak shape due to their basicity and tendency to adsorb to active sites within the GC system. labrulez.com This can be mitigated by using deactivated columns or by derivatization. labrulez.comnih.gov A simple and sensitive GC-MS method can be developed after derivatization with reagents like pentafluorobenzoyl chloride to improve volatility and chromatographic performance. nih.govresearchgate.net

The mass spectrum of this compound is governed by the "nitrogen rule," which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight. jove.comjove.com The primary fragmentation pathway for aliphatic amines is typically α-cleavage, which is the breaking of the carbon-carbon bond adjacent to the nitrogen atom. whitman.edulibretexts.org This process leads to the formation of a resonance-stabilized iminium cation. jove.com For this compound, α-cleavage would result in characteristic fragment ions, confirming the structure of the amine-containing portion of the molecule. The base peak in the spectrum of a primary amine with an unbranched α-carbon is often observed at m/z 30, corresponding to [CH₂NH₂]⁺. whitman.eduwhitman.edu

GC-MS is also a critical technique for impurity profiling. Potential impurities could arise from starting materials, by-products, or degradation products. A hypothetical impurity profile could include compounds related to the synthesis of the oxane ring or the introduction of the pentoxy and amine groups.

Interactive Table 2: Hypothetical Impurity Profile of this compound by GC-MS

| Impurity Name | Potential Source | Retention Time (min) | Key Fragment Ions (m/z) |

|---|---|---|---|

| Oxan-4-one | Starting Material | 8.5 | 100, 71, 43 |

| N-pentyloxane | By-product | 10.2 | 158, 87, 71, 43 |

| 4-aminooxane | By-product | 7.1 | 101, 84, 56, 30 |

| 1-Pentanol | Starting Material | 5.4 | 88, 70, 55, 42, 31 |

| This compound (Dimer) | By-product | 25.1 | 342, 186, 156 |

For the analysis of this compound in complex biological matrices such as plasma, serum, or urine, LC-MS and UPLC-MS are the methods of choice due to their high sensitivity, selectivity, and applicability to less volatile compounds. nih.govnih.gov UPLC, utilizing sub-2 µm particle columns, offers significant advantages in terms of speed, resolution, and sensitivity compared to conventional HPLC. acs.org

Sample preparation for biological matrices typically involves protein precipitation with a solvent like acetonitrile (B52724) or methanol (B129727), followed by centrifugation to obtain a clear supernatant for injection. criver.com Chromatographic separation is commonly achieved on a reverse-phase column (e.g., C18) using a mobile phase gradient of water and an organic solvent (acetonitrile or methanol), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. waters.com

Detection is performed using a mass spectrometer, typically a triple quadrupole instrument operating in multiple reaction monitoring (MRM) mode for quantitative analysis. acs.orgacs.org In MRM, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides exceptional selectivity and sensitivity for quantification even in complex biological samples. uab.edu

Interactive Table 3: Hypothetical UPLC-MS/MS Method Parameters and Validation Summary for this compound in Human Plasma

| Parameter | Condition / Value |

|---|---|

| Column | ACQUITY UPLC HSS T3 (100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Run Time | 5.0 min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition | 188.2 → 117.1 (Quantifier), 188.2 → 88.1 (Qualifier) |

| Linearity Range | 0.5 - 500 ng/mL (r² > 0.995) |

| Limit of Detection (LOD) | 0.15 ng/mL |

| Limit of Quantification (LOQ) | 0.5 ng/mL |

| Matrix Effect | 92 - 105% |

| Recovery | 88 - 96% |

MALDI Imaging Mass Spectrometry (IMS) is a powerful technique used to visualize the spatial distribution of molecules directly in tissue sections. However, the direct analysis of small endogenous amine metabolites by MALDI IMS can be challenging due to poor sensitivity and specificity. nih.gov Chemical derivatization is a key strategy to overcome these limitations by improving ionization efficiency and increasing the mass of the analyte to move it out of the low-mass region often complicated by matrix signals. nih.govresearchgate.net

For this compound, a primary amine, on-tissue derivatization could be performed using reagents that specifically target primary amines. researchgate.net For instance, 4-hydroxy-3-methoxycinnamaldehyde (B191438) (coniferyl aldehyde, CA) reacts with primary amines to form a Schiff base, which improves detection. nih.govnih.gov Another approach involves using reagents that introduce a permanent positive charge or a unique isotopic signature, such as bromopyrylium, which facilitates identification and improves ionization. acs.org After derivatization, the tissue section is coated with a MALDI matrix (e.g., ferulic acid) and analyzed. nih.gov The resulting mass spectrometric data can be used to generate an ion-density map, revealing the distribution of the derivatized this compound within the tissue architecture. This approach is often validated by analyzing tissue extracts with HPLC-MS/MS to confirm the identity of the detected metabolites. nih.govnih.gov

Interactive Table 4: Derivatization Strategy for MALDI IMS Analysis of this compound

| Parameter | Description |

|---|---|

| Analyte | This compound |

| Derivatization Reagent | 4-hydroxy-3-methoxycinnamaldehyde (CA) |

| Reaction Type | Schiff Base Formation |

| Analyte [M+H]⁺ (m/z) | 188.2 |

| Derivatized Analyte [M+H]⁺ (m/z) | 348.2 (after reaction and loss of H₂O) |

| Expected Benefit | Increased ionization efficiency, mass shift out of matrix interference region. |

High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) for Separation and Quantification of this compound

Beyond mass spectrometry, other analytical techniques like HPLC with alternative detectors and Capillary Electrophoresis (CE) offer robust methods for separation and quantification.

Capillary electrophoresis separates ionic species based on their charge-to-mass ratio in an electric field. sciex.com As this compound is a basic compound that will be protonated in acidic buffers, it is an excellent candidate for separation by Capillary Zone Electrophoresis (CZE). nih.gov This technique provides very high separation efficiency and requires minimal sample and solvent volumes. Detection can be achieved using indirect UV detection or, more sensitively, after derivatization with a fluorescent tag using laser-induced fluorescence (LIF) detection. nih.govscilit.com

HPLC with Fluorescence Detection (FLD) is an extremely sensitive technique for quantifying analytes that are either naturally fluorescent or can be made fluorescent through derivatization. Since aliphatic amines like this compound are not natively fluorescent, pre-column or post-column derivatization with a fluorescent labeling reagent is necessary. helsinki.fi

Common derivatizing agents for primary amines include o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC). chromforum.org More recently, novel reagents such as 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA) have been developed, offering high reactivity and resulting in stable, highly fluorescent derivatives. nih.govdoi.org The derivatization reaction is typically rapid, and the resulting fluorescent product can be separated by reverse-phase HPLC and detected with high sensitivity and selectivity. researchgate.net This approach allows for the quantification of this compound at very low concentrations.

Interactive Table 5: Hypothetical HPLC-FLD Method for Quantification of this compound

| Parameter | Condition / Value |

|---|---|

| Derivatization Reagent | o-Phthalaldehyde (OPA) / 3-Mercaptopropionic acid (MPA) |

| Column | C18 Reverse-Phase (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with Phosphate (B84403) Buffer (pH 7.0) and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | Fluorescence Detector |

| Excitation Wavelength (λex) | 340 nm |

| Emission Wavelength (λem) | 455 nm |

| Linearity Range | 10 - 2000 nM (r² > 0.999) |

| Limit of Detection (LOD) | ~0.5 nM |

Optimization of Chromatographic Parameters for the Accurate Analysis of this compound

The accurate and robust analysis of this compound, a compound characterized by a secondary amine function within a substituted oxane ring, necessitates the careful optimization of chromatographic parameters. Due to the limited availability of direct studies on this compound, the optimization strategies outlined below are based on established methodologies for structurally analogous compounds, including substituted tetrahydropyrans, cyclic ethers, and secondary amines. The inherent basicity of the amine group and the polarity of the ether linkage present unique challenges that must be addressed to achieve reliable separation and quantification.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed for the analysis of such compounds. The optimization of parameters for both techniques is crucial for achieving good resolution, peak symmetry, and sensitivity.

High-Performance Liquid Chromatography (HPLC) Method Optimization

For the HPLC analysis of this compound, reversed-phase chromatography is a common starting point. However, the basic nature of the secondary amine can lead to strong interactions with residual silanols on conventional silica-based columns, resulting in poor peak shape and tailing. nih.govsielc.comacs.org Therefore, several parameters must be carefully optimized.

Stationary Phase Selection: The choice of the stationary phase is critical. While standard C18 columns can be used, columns with base-deactivated silica (B1680970) or end-capping are often preferred to minimize tailing. nih.gov For compounds with amine functionalities, polar-embedded phases or polymer-based columns can also offer improved peak shape. A study on the separation of various amines demonstrated that specialized columns, such as those with mixed-mode functionalities (e.g., Primesep A), can provide excellent retention and peak shape for hydrophilic amines without the need for derivatization. sielc.com

Mobile Phase Composition: The mobile phase composition, including the organic modifier, pH, and additives, plays a significant role in the retention and peak shape of this compound.

Organic Modifier: Acetonitrile and methanol are common organic modifiers. The choice between them can influence selectivity.

pH Control: The pH of the aqueous component of the mobile phase is a critical parameter. Maintaining the pH in a range where the secondary amine is consistently protonated (typically pH 2-4) can improve peak shape and retention time stability. Buffers such as phosphate or formate are commonly used.

Additives: The addition of a small amount of a basic compound, such as triethylamine (B128534) (TEA) or n-propylamine, to the mobile phase can competitively bind to active silanol (B1196071) sites on the stationary phase, thereby reducing peak tailing for amine analytes. nih.gov The use of ion-pairing reagents like perfluoroheptanoic acid (PFHA) can also be explored to enhance retention and separation, especially for complex mixtures of amines. researchgate.net

Column Temperature and Flow Rate: Optimizing the column temperature can improve peak efficiency and reduce analysis time. A typical starting point is ambient temperature, which can be increased to 30-40°C to decrease viscosity and improve mass transfer. The flow rate should be optimized to achieve a balance between analysis time and resolution.

A hypothetical optimization study for the HPLC analysis of this compound could involve evaluating different stationary phases and mobile phase conditions, as summarized in the interactive data table below.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Stationary Phase | Standard C18 | Base-Deactivated C18 | Polar-Embedded C18 |

| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate, pH 4.5 | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |

| Gradient | 5-95% B in 15 min | 10-90% B in 20 min | 20-80% B in 10 min |

| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.2 mL/min |

| Column Temp. | 30°C | 35°C | 40°C |

| Detection | UV at 210 nm | UV at 210 nm | UV at 210 nm |

| Expected Outcome | Tailing peaks | Improved peak symmetry | Sharp, well-resolved peaks |

Gas Chromatography (GC) Method Optimization

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. However, the direct analysis of primary and secondary amines by GC can be challenging due to their polarity and tendency to adsorb to active sites in the GC system, leading to peak tailing. labrulez.com

Derivatization: To overcome these issues, derivatization is often employed. Converting the secondary amine to a less polar and more volatile derivative can significantly improve chromatographic performance. Common derivatizing agents for amines include:

Acylating agents: Trifluoroacetic anhydride (B1165640) (TFAA) is a common reagent that reacts with primary and secondary amines to form stable trifluoroacetylated derivatives. h-brs.de

Silylating agents: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can also be used, although they are sensitive to moisture.

Chloroformates: Isobutyl chloroformate (IBCF) reacts with primary and secondary amines to form carbamates, which have good chromatographic properties. copernicus.orgcopernicus.org

Column Selection: The choice of the GC column is crucial. For the analysis of underivatized amines, specialized base-deactivated columns are necessary to minimize peak tailing. For derivatized amines, a standard non-polar or medium-polarity column, such as a 5% diphenyl/95% dimethylpolysiloxane (e.g., DB-5 or HP-5ms), is often suitable. For the analysis of cyclic ethers, columns with cyanopropylphenyl stationary phases have shown good resolution. restek.com

Temperature Program: The oven temperature program should be optimized to ensure adequate separation of the analyte from any impurities or derivatization byproducts. A typical program starts at a low temperature to allow for the focusing of the sample at the head of the column, followed by a ramp to a higher temperature to elute the analytes in a reasonable time.

Injector and Detector Temperatures: The injector and detector temperatures should be high enough to ensure the rapid volatilization of the sample and prevent condensation, respectively, without causing thermal degradation of the analyte.

The following interactive data table outlines a potential optimization strategy for the GC-MS analysis of derivatized this compound.

| Parameter | Condition 1 (TFAA Derivative) | Condition 2 (IBCF Derivative) |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | DB-17ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium | Helium |

| Flow Rate | 1.0 mL/min (constant flow) | 1.2 mL/min (constant flow) |

| Injector Temp. | 250°C | 260°C |

| Oven Program | 80°C (1 min), ramp to 280°C at 10°C/min, hold 5 min | 100°C (2 min), ramp to 290°C at 15°C/min, hold 3 min |

| Detector | Mass Spectrometer | Mass Spectrometer |

| MS Source Temp. | 230°C | 240°C |

| MS Quad Temp. | 150°C | 150°C |

| Expected Outcome | Sharp peak for TFAA derivative | Good separation and peak shape for carbamate (B1207046) derivative |

Computational Chemistry and Modeling Approaches for N Pentyloxan 4 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of N-pentyloxan-4-amine

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like this compound. These ab initio methods solve approximations of the Schrödinger equation to provide detailed information about electronic structure and reactivity. Density Functional Theory (DFT) is a particularly powerful and widely used method for such investigations, balancing computational cost with high accuracy. arabjchem.orgmdpi.com

For this compound, DFT calculations, perhaps using a functional like B3LYP with a 6-31G* basis set, could be employed to determine its optimized three-dimensional geometry. From this optimized structure, a wealth of electronic properties can be derived. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive.

Furthermore, these calculations can generate an electrostatic potential (ESP) map, which visualizes the charge distribution across the molecule. For this compound, the ESP map would likely show a region of negative potential (electron-rich) around the nitrogen atom of the amine group and the oxygen atom within the oxane ring, indicating these are probable sites for electrophilic attack. Conversely, positive potential regions would highlight areas susceptible to nucleophilic attack. Atomic partial charges, calculated through methods like Mulliken population analysis, would further quantify this charge distribution, assigning specific charge values to each atom. arabjchem.org

Hypothetical Electronic Properties of this compound (Calculated via DFT)

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons; related to ionization potential. |

| LUMO Energy | 2.1 eV | Indicates the energy of the lowest energy state for an added electron; related to electron affinity. |

| HOMO-LUMO Gap | 8.6 eV | Suggests high kinetic stability. |

| Dipole Moment | 1.8 D | Indicates a moderate overall polarity of the molecule. |

| Mulliken Charge (N) | -0.45 e | Quantifies the partial negative charge on the nitrogen atom, a likely site for protonation. |

| Mulliken Charge (O) | -0.38 e | Quantifies the partial negative charge on the oxane oxygen atom. |

This is an interactive data table. Values are hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions of this compound

While quantum mechanics describes the electronic nature of a single molecule, molecular dynamics (MD) simulations are used to explore its dynamic behavior over time, including its conformational flexibility and interactions with its environment. ulisboa.ptulisboa.pt For this compound, MD simulations would be crucial for understanding how the flexible pentyloxy chain and the oxane ring behave in different conditions, such as in a solvent like water or interacting with a biological target. osaka-u.ac.jpacs.org

An MD simulation begins by defining a force field, which is a set of parameters that describe the potential energy of the system's particles. ulisboa.pt Force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) are well-suited for organic molecules like amines. ulisboa.pt The simulation then solves Newton's equations of motion for every atom in the system over a series of very small time steps, generating a trajectory that reveals the molecule's movement.

For this compound, a key area of investigation would be the conformational landscape of the oxane ring (which typically adopts a chair conformation) and the rotational freedom of the pentyloxy side chain. dntb.gov.ua Simulations could reveal the most stable conformations and the energy barriers between them. Furthermore, by simulating the molecule in a box of water molecules, one can study the formation and dynamics of hydrogen bonds between the amine and ether functionalities and the surrounding water, providing insight into its solubility and hydration shell structure.

Illustrative Molecular Dynamics Simulation Parameters for this compound in Water

| Parameter | Value/Setting | Purpose |

| Force Field | OPLS-AA | Defines the interatomic and intramolecular potentials for the system. ulisboa.pt |

| Solvent Model | SPCE | A common and validated model for representing water molecules. ulisboa.pt |

| System Size | 1 this compound, ~2000 water molecules | Creates a representative solvated environment. |

| Ensemble | NVT (Canonical) | Maintains constant Number of particles, Volume, and Temperature. |

| Temperature | 300 K | Simulates behavior at room temperature. |

| Simulation Time | 100 ns | Allows for sufficient sampling of conformational space and interactions. acs.org |

| Time Step | 2 fs | A standard time step for integrating the equations of motion. acs.org |

This is an interactive data table. Parameters are hypothetical and represent a typical setup.

Thermodynamic Modeling Approaches Applied to Related Oxane Systems (e.g., SAFT-γ Mie for Lactones)

Predicting the thermodynamic properties and phase behavior of mixtures containing compounds like this compound is crucial for chemical process design. The Statistical Associating Fluid Theory (SAFT) is a powerful family of equations of state for this purpose. Specifically, the SAFT-γ Mie group-contribution approach is highly effective because it models molecules based on their constituent functional groups. nih.govnih.govacs.org

While parameters for this compound itself are not established, the SAFT-γ Mie methodology allows for prediction based on characterized groups. The molecule could be deconstructed into groups such as CH3, CH2, a cyclic ether group (c-O-c), and a primary amine group (NH2). The model uses parameters that describe the size, shape, and energy of interaction for each group and for the interactions between different groups. acs.org

Research on related systems, such as lactones (cyclic esters), demonstrates the power of this approach. nih.govnih.gov In those studies, a new cyclic ester group (cCOO) was defined and its interaction parameters with various other chemical groups were determined by fitting to experimental data of pure compounds and mixtures. nih.govnih.gov This allowed for accurate prediction of complex phase behaviors, including vapor-liquid and liquid-liquid equilibria. nih.govacs.org A similar process could be undertaken to characterize the specific groups within this compound, enabling the prediction of its behavior in mixtures with solvents, hydrocarbons, and other chemical species.

Hypothetical SAFT-γ Mie Groups for Modeling this compound

| Group | Description | Key Parameters |

| CH3 | Methyl group | Shape factor, dispersion energy, segment diameter |

| CH2 | Methylene (B1212753) group | Shape factor, dispersion energy, segment diameter |

| c-CH-O | Cyclic ether methine | Shape factor, dispersion energy, segment diameter |

| c-CH-N | Cyclic amine methine | Shape factor, dispersion energy, segment diameter, association parameters |

| NH2 | Primary amine | Shape factor, dispersion energy, segment diameter, association parameters |

This is an interactive data table. The group breakdown is illustrative of a potential modeling strategy.

De Novo Design and Virtual Screening Methodologies Utilizing the this compound Scaffold

The this compound structure represents a "scaffold" — a core chemical framework that can be elaborated upon to design new molecules with desired properties, a common practice in drug discovery. researchgate.netbohrium.comexaly.com Computational techniques like de novo design and virtual screening are central to this process. nvidia.comfrontiersin.orgmdpi.com

De Novo Design involves building novel molecules, often atom-by-atom or fragment-by-fragment, within a defined set of constraints, such as the binding site of a target protein. nih.govarxiv.org The this compound scaffold could serve as a starting fragment. A de novo design algorithm might explore adding different chemical groups to the amine, the pentyl chain, or other positions on the oxane ring to optimize interactions with a hypothetical target and improve drug-like properties.

Virtual Screening is a computational method used to search large libraries of existing compounds to identify those that are most likely to bind to a biological target. researchgate.netnvidia.com If initial studies indicated that the this compound scaffold has some desirable activity, this scaffold could be used as a query in a ligand-based virtual screen. bohrium.com The principle is that molecules structurally similar to a known active compound are more likely to be active themselves. nvidia.com The screening would search databases of millions of compounds for those possessing a similar 3D shape and arrangement of chemical features (a pharmacophore) to this compound. Hits from this virtual screen would then be prioritized for experimental testing, dramatically accelerating the discovery process. frontiersin.org

Illustrative Virtual Screening Workflow Using the this compound Scaffold

| Step | Description | Methodology | Outcome |

| 1. Scaffold Definition | The this compound core is defined as the query structure. | 3D Pharmacophore Modeling | A model representing key features (e.g., H-bond donor, H-bond acceptor, hydrophobic regions). |

| 2. Library Selection | A large database of purchasable or synthesizable compounds is chosen. | e.g., ZINC, Enamine REAL | A library of 10^6 - 10^8 virtual compounds. |

| 3. Screening | The library is computationally filtered against the pharmacophore model. | Ligand-Based Virtual Screening | A reduced set of ~10,000 compounds that match the pharmacophore. frontiersin.org |

| 4. Docking (Optional) | If a target protein structure is known, hits are docked into the active site. | Structure-Based Virtual Screening | A ranked list of compounds based on predicted binding affinity. bohrium.com |

| 5. Hit Selection | Top-ranked compounds are visually inspected and selected for acquisition. | Filtering by properties (e.g., ADMET) | A final list of 50-100 diverse compounds for experimental validation. |

This is an interactive data table. The workflow and numbers are representative of a typical virtual screening campaign.

N Pentyloxan 4 Amine As a Core Scaffold in Advanced Organic Synthesis and Chemical Biology

Principles of Molecular Scaffold Design in Medicinal Chemistry and Materials Science

The concept of a molecular scaffold is central to the design of new bioactive compounds and materials. lifechemicals.comnih.gov In medicinal chemistry, a scaffold is the core structure of a molecule or a series of related molecules, which is responsible for the spatial arrangement of functional groups (pharmacophores) that interact with biological targets. biosolveit.detandfonline.com The goal of scaffold-based design is to identify and optimize these core structures to enhance potency, selectivity, and pharmacokinetic properties. lifechemicals.com

Key principles in molecular scaffold design include:

Structural Diversity and Novelty: The design of scaffolds with unique three-dimensional shapes and new chemical motifs is crucial for exploring new chemical space and identifying novel biological activities. lifechemicals.com This often involves creating sp3-rich scaffolds, like the tetrahydropyran (B127337) ring system found in N-pentyloxan-4-amine, which can provide better spatial orientation of substituents compared to flat, aromatic systems. nih.gov

Synthetic Accessibility: An effective scaffold must be synthetically tractable, allowing for the efficient and modular introduction of various functional groups. This enables the creation of large compound libraries for high-throughput screening. mdpi.com

Privileged Scaffolds: Some scaffolds, known as "privileged structures," are capable of binding to multiple biological targets with high affinity. The tetrahydropyran ring is considered a privileged structure as it is a component of many natural products with diverse biological activities. cdnsciencepub.com

Scaffold Hopping: This strategy involves replacing a known active scaffold with a structurally different one while retaining the original biological activity. biosolveit.detandfonline.com This can be used to escape patent-protected chemical space, improve properties, or find novel compound series. biosolveit.detandfonline.com Computational methods are often employed to identify potential isosteric replacements that maintain the key pharmacophoric features. tandfonline.com

In materials science, scaffolds are used to create organized molecular architectures. mdpi.com These scaffolds, often based on hubs like triazines or arenes, allow for the precise positioning of functional units to create materials with specific optical, electronic, or catalytic properties. mdpi.com The principles of modularity and controlled spatial arrangement are shared with medicinal chemistry scaffold design.

Strategies for the Diversification of the this compound Scaffold

The synthetic utility of a scaffold is directly related to the ease with which it can be diversified. For the this compound scaffold, diversification can occur at several positions on the tetrahydropyran ring and on the N-pentyl group. The 4-aminotetrahydropyran (B1267664) nucleus is a key feature in several natural products, making its derivatization a topic of significant interest. thieme-connect.com

Key diversification strategies include:

Functionalization of the Amino Group: The secondary amine in this compound is a key handle for diversification. It can undergo a wide range of reactions, including acylation, sulfonylation, alkylation, and reductive amination, to introduce a variety of substituents. libretexts.orgyoutube.com These modifications can significantly impact the molecule's biological activity and physical properties. For instance, in aminotetrahydropyran-pyrrolo-pyrimidine hybrids, the addition of dimethylsulfamoyl and carbamimidoylsulfamoyl substituents has been shown to enhance DPP-4 inhibitory effects. informahealthcare.com

Modification of the Tetrahydropyran Ring: The tetrahydropyran ring itself can be further functionalized. Synthetic methods like the Prins cyclization can be used to introduce substituents at various positions on the ring during its formation. nih.govcdnsciencepub.com For example, a tethered enol-ether Prins cyclization can yield a 4-hydroxytetrahydropyran, which can then be converted to a 4-azido derivative. nih.gov This azide (B81097) can be further elaborated through copper-catalyzed azide-alkyne cycloaddition ("click chemistry") or reduced to an amine, providing access to a wide array of derivatives. nih.govthieme-connect.com

Stereoselective Synthesis: Controlling the stereochemistry of the substituents on the tetrahydropyran ring is crucial, as different stereoisomers can have vastly different biological activities. Diastereoselective methods, such as the one-pot Prins cyclization followed by a Ritter reaction, can produce specific stereoisomers, such as cis-4-amidotetrahydropyrans, in good yields. cdnsciencepub.com

The following table summarizes potential diversification reactions for the this compound scaffold.

| Reaction Type | Reagents and Conditions | Resulting Functional Group |

| Acylation | Acyl chloride, base | Amide |

| Sulfonylation | Sulfonyl chloride, base | Sulfonamide |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Tertiary Amine |

| N-Alkylation | Alkyl halide, base | Tertiary Amine |

| Azide-Alkyne Cycloaddition (on azide precursor) | Alkyne, Cu(I) catalyst | Triazole |

Synthetic Utility of this compound in Natural Product Analog Synthesis

The tetrahydropyran ring is a common structural motif in a wide range of natural products, including those with significant biological activity such as phorboxazole A and psymberin. cdnsciencepub.com The 4-aminotetrahydropyran core, in particular, is found in natural products like ambruticin (B1664839) VS. cdnsciencepub.comthieme-connect.com This makes this compound and related compounds valuable building blocks for the synthesis of natural product analogs.

The synthesis of natural product analogs is a key strategy in medicinal chemistry to:

Improve the potency and selectivity of the natural product.

Simplify the molecular structure for easier synthesis.

Enhance pharmacokinetic properties.

Elucidate the mechanism of action.

The this compound scaffold can be incorporated into synthetic routes to create analogs of complex natural products. For example, the synthesis of analogs of Agelastatin A, a potent anticancer agent, relies on the construction of a functionalized aminocyclopentane core, highlighting the importance of amine-containing cyclic scaffolds in natural product synthesis. nih.gov By using building blocks like this compound, chemists can systematically modify different parts of a natural product's structure to understand structure-activity relationships (SAR).

A general approach to utilizing this compound in analog synthesis would involve coupling it with other key fragments of a target natural product. The reactivity of the secondary amine allows for its straightforward incorporation into larger molecules via amide bond formation, reductive amination, or other C-N bond-forming reactions.

Role of this compound in Biocatalysis Research and Development

Biocatalysis, the use of enzymes to catalyze chemical reactions, has become an indispensable tool in modern organic synthesis, particularly for the production of chiral amines. mdpi.com Enzymes offer high selectivity (chemo-, regio-, and stereoselectivity) and operate under mild conditions, making them an attractive alternative to traditional chemical catalysts. mdpi.com

The this compound scaffold and related compounds are relevant to biocatalysis research in several ways:

Enzymatic Synthesis of Chiral Amines: Transaminases (TAs) and imine reductases (IREDs) are two key enzyme classes used for the synthesis of chiral amines. mdpi.comnih.gov A biocatalytic approach to this compound could involve the reductive amination of a corresponding tetrahydropyranone with pentylamine, catalyzed by an IRED. Alternatively, a transaminase could be used to transfer an amino group to the ketone, followed by N-alkylation. The development of biocatalysts capable of accepting substituted cyclic ketones and bulky amines is an active area of research. researchgate.net

Kinetic Resolution: If a racemic mixture of a chiral amine is produced, enzymes can be used for kinetic resolution, where one enantiomer is selectively transformed, allowing for the separation of the two. mdpi.com For example, a transaminase could be used to selectively deaminate one enantiomer of a chiral 4-aminotetrahydropyran derivative.

Engineered Enzymes: Directed evolution and protein engineering are powerful tools for creating enzymes with novel activities or improved properties for specific substrates. nih.govnih.gov An engineered enzyme could be developed to specifically synthesize this compound or its derivatives with high stereoselectivity. For instance, engineered myoglobin (B1173299) variants have been developed for asymmetric N-H carbene insertion reactions to produce chiral amines. chemrxiv.org

The table below outlines some biocatalytic reactions relevant to the synthesis of this compound and its analogs.

| Enzyme Class | Reaction Type | Substrates | Product |

| Imine Reductase (IRED) | Reductive Amination | Tetrahydropyran-4-one, Pentylamine, NADPH | This compound |

| Transaminase (TA) | Transamination | Tetrahydropyran-4-one, Amine Donor | 4-Aminotetrahydropyran |

| Lipase | Kinetic Resolution (of acylated derivative) | Racemic N-acyl-4-aminotetrahydropyran | Enantiopure N-acyl-4-aminotetrahydropyran and 4-aminotetrahydropyran |

| Ene-Reductase (ERED) | Radical Addition to Oximes | Engineered EREDs can catalyze additions to oximes to create α-tertiary amines. nih.gov | Chiral α-tertiary amines nih.gov |

The convergence of biocatalysis and traditional organic synthesis offers powerful new routes to complex molecules like this compound, enabling the efficient and sustainable production of novel compounds for drug discovery and beyond. chemrxiv.org

Specialized Derivatization Strategies for Analytical and Chemical Biology Applications of N Pentyloxan 4 Amine

Pre- and Post-Column Derivatization Techniques for Enhanced Amine Detection

Derivatization strategies for amines like N-pentyloxan-4-amine can be broadly categorized into pre-column and post-column techniques, each offering distinct advantages for chromatographic analysis.

Pre-column derivatization involves the chemical modification of the analyte before its introduction into the chromatographic system. This approach is widely favored as it allows for the removal of excess derivatizing reagent and by-products prior to analysis, thus minimizing potential interference with the chromatographic separation and detection. A significant advantage of pre-column derivatization is the ability to tailor the derivative to be compatible with a variety of detection methods, including UV-Vis, fluorescence, and mass spectrometry. Furthermore, the derivatization reaction can be performed under optimized conditions of temperature, time, and pH to ensure complete and reproducible conversion of the analyte.

Post-column derivatization , in contrast, occurs after the separation of the analytes by the chromatographic column and before they enter the detector. This method is particularly useful for analytes that are unstable under the conditions required for pre-column derivatization or when the derivatization reaction is slow. A key benefit of post-column derivatization is the elimination of potential chromatographic issues that may arise from the derivatization of multiple components in a complex sample, such as the formation of multiple derivative products from a single analyte or the alteration of the chromatographic retention behavior. However, this technique requires specialized equipment, including a reaction coil and a means of introducing the reagent into the mobile phase stream, and the reaction must be rapid and complete within the time it takes for the analyte to travel from the column to the detector.

Evaluation of Derivatization Reagents for this compound

The selection of an appropriate derivatization reagent is critical for the successful analysis of this compound. Several reagents are commonly used for the derivatization of primary amines, each with its own set of characteristics.

NBD-Cl (4-Chloro-7-nitrobenzofurazan) : This reagent reacts with primary and secondary amines to form highly fluorescent derivatives. The resulting products can be detected with high sensitivity using a fluorescence detector. The reaction is typically carried out in a slightly alkaline medium.

FNBT (1-fluoro-2,4-dinitrobenzene) : Also known as Sanger's reagent, FNBT reacts with primary amines to produce dinitrophenyl (DNP) derivatives. These derivatives are chromophoric and can be readily detected by UV-Vis spectrophotometry.

Phenyl Isothiocyanate (PITC) : PITC reacts with primary and secondary amines to form phenylthiocarbamyl (PTC) derivatives. These derivatives are UV-active and can be analyzed by HPLC with UV detection. This reagent is widely used in amino acid analysis.

4-hydroxy-3-methoxycinnamaldehyde (B191438) (Coniferaldehyde) : This aldehyde can react with primary amines through a Schiff base formation, which can then be detected, often after a secondary reaction or by specific detectors.

The suitability of each reagent for the derivatization of this compound would depend on the specific requirements of the analytical method, including the desired sensitivity, the available detection equipment, and the nature of the sample matrix.

Table 1: Comparison of Common Derivatization Reagents for Primary Amines

| Reagent | Abbreviation | Functional Group Reactivity | Detection Method | Advantages | Disadvantages |

| 4-Chloro-7-nitrobenzofurazan | NBD-Cl | Primary and Secondary Amines | Fluorescence | High sensitivity | Reagent can be fluorescent |

| 1-fluoro-2,4-dinitrobenzene | FNBT | Primary Amines | UV-Vis | Stable derivatives | Long reaction times may be needed |

| Phenyl Isothiocyanate | PITC | Primary and Secondary Amines | UV-Vis | Well-established methodology | Reagent is moisture sensitive |

| 4-hydroxy-3-methoxycinnamaldehyde | Coniferaldehyde | Primary Amines | UV-Vis, Fluorescence | Specific for primary amines | Derivative stability can be an issue |

Mechanism of Derivatization Reactions and Product Stability for this compound Derivatives

The derivatization of this compound with the aforementioned reagents proceeds through well-understood reaction mechanisms, leading to the formation of stable products suitable for analysis.

The reaction of NBD-Cl with a primary amine like this compound is a nucleophilic aromatic substitution. The amine group acts as a nucleophile, attacking the electron-deficient aromatic ring of NBD-Cl at the carbon atom bearing the chlorine atom. The reaction is facilitated by a slightly basic pH, which deprotonates the amine to increase its nucleophilicity. The resulting this compound-NBD derivative is a highly fluorescent and stable compound.

FNBT also reacts with primary amines via a nucleophilic aromatic substitution mechanism. The amino group of this compound attacks the C1 position of the dinitrobenzene ring, displacing the fluorine atom. This reaction, often referred to as Sanger's reaction, produces a stable dinitrophenyl (DNP) derivative of the amine.

The derivatization with Phenyl Isothiocyanate (PITC) involves the nucleophilic addition of the primary amine to the carbon atom of the isothiocyanate group. This forms a phenylthiourea (B91264) derivative of this compound. The reaction is typically carried out under mildly alkaline conditions to ensure the amine is in its nucleophilic form. The resulting PTC-amine derivatives are stable under the conditions of reverse-phase HPLC.

4-hydroxy-3-methoxycinnamaldehyde reacts with primary amines to form a Schiff base (an imine) through a condensation reaction. The amino group of this compound adds to the carbonyl group of the aldehyde, followed by the elimination of a water molecule. The stability of the resulting Schiff base can vary, and in some cases, a reduction step may be employed to form a more stable secondary amine derivative.

The stability of the formed derivatives is a crucial factor for obtaining reliable and reproducible analytical results. The NBD, DNP, and PTC derivatives of primary amines are generally stable under typical storage and chromatographic conditions. The stability of Schiff bases formed with aldehydes can be more variable and may require careful optimization of the analytical workflow.

Enhancement of Sensitivity and Specificity in Trace Analysis and Complex Biological Matrices through Derivatization of this compound

A primary motivation for the derivatization of this compound is to significantly enhance the sensitivity and specificity of its analysis, particularly when dealing with trace amounts or complex biological matrices.